Fmoc-1-aminomethyl-cyclohexane carboxylic acid is a significant compound in organic chemistry, particularly in the synthesis of peptides and other bioactive molecules. It serves as an important intermediate in pharmaceutical research and development. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis to protect amino groups during the synthesis process.
Fmoc-1-aminomethyl-cyclohexane carboxylic acid is classified as an amino acid derivative due to its structure, which contains both an amine and a carboxylic acid functional group. It is also categorized under organic compounds used in peptide synthesis.
The synthesis of Fmoc-1-aminomethyl-cyclohexane carboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with N-(9-fluorenylmethoxycarbonyloxy)succinimide. This method allows for the introduction of the Fmoc protecting group, which is essential for subsequent reactions in peptide synthesis .
The molecular structure of Fmoc-1-aminomethyl-cyclohexane carboxylic acid features a cyclohexane ring substituted with an amine and a carboxylic acid group, along with the Fmoc group that provides stability during synthesis.
Fmoc-1-aminomethyl-cyclohexane carboxylic acid participates in various chemical reactions, primarily in the context of peptide synthesis:
The efficiency of these reactions depends on factors such as temperature, solvent choice, and the presence of coupling agents like carbodiimides.
The mechanism of action for Fmoc-1-aminomethyl-cyclohexane carboxylic acid primarily revolves around its role in solid-phase peptide synthesis:
The efficiency of peptide bond formation using this compound has been documented to yield high-purity peptides suitable for biological studies.
Relevant data include melting points and spectral data (NMR, IR) that confirm structural integrity and purity .
Fmoc-1-aminomethyl-cyclohexane carboxylic acid has several scientific uses:
Fmoc-1-aminomethyl-cyclohexane carboxylic acid (CAS 220145-22-2; C₂₃H₂₅NO₄, MW 379.46) serves as a non-proteinogenic amino acid building block in solid-phase peptide synthesis (SPPS) [1] [2]. Its unique cyclohexane backbone confers conformational rigidity, enhancing peptide stability against enzymatic degradation. The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as an N-terminal temporary protector, removable under mild basic conditions (e.g., 20% piperidine/DMF) without disturbing acid-labile side-chain protecting groups [9] . This orthogonal protection strategy is critical for synthesizing complex peptides, as the cyclohexyl moiety remains inert to both Fmoc deprotection and tBu-based side-chain cleavage [3].
Key challenges include suppressing aspartimide-like side reactions and epimerization. The cyclohexane ring’s steric bulk minimizes racemization during coupling (<0.5% under optimized conditions) [3] [9]. However, residual acetic acid (≥0.02%) in commercial Fmoc-amino acids can cap growing peptide chains, necessitating ultrapure building blocks (≥98% HPLC purity) [3]. Backbone amide protection (e.g., Hmb or pseudoproline dipeptides) further prevents aggregation during chain elongation [3] .
Table 1: Protecting Group Strategy for Fmoc-1-aminomethyl-cyclohexane Carboxylic Acid in SPPS
Functional Group | Protecting Group | Cleavage Reagent | Compatibility Notes |
---|---|---|---|
Nα-Amine | Fmoc | 20–30% piperidine/DMF | Orthogonal to tBu; releases dibenzofulvene chromophore for UV monitoring [9] |
Carboxylic Acid | None (anchored to resin) | TFA-based cocktails | Wang/2-chlorotrityl resin linkage enables mild cleavage |
Cyclohexane Backbone | None | N/A | Chemically inert under SPPS conditions [1] [3] |
N-alkylamine | None (Fmoc-protected) | — | Requires storage at 0–8°C to prevent premature Fmoc cleavage [1] |
Functionalizing the cyclohexane backbone demands precise control over stereochemistry and solvent polarity to favor the thermodynamically stable trans-4-aminomethyl configuration (>95% isomer purity) [6]. Patent CN108602758B details a one-pot hydrogenation process using ruthenium catalysts (e.g., Ru/C) in polar aprotic solvents (acetone/methanol mixtures), achieving >90% trans-isomer yield [6]. Non-polar solvents (dichloromethane, DCM) swell polystyrene resins optimally, facilitating coupling to resin-bound peptides, while DMF ensures solubility during amino acid activation [9] .
Reagent selection critically impacts coupling efficiency:
Table 2: Optimized Solvent Systems for Cyclohexane Backbone Modifications
Reaction Stage | Solvent Mixture | Ratio | Purpose | Efficiency Gain |
---|---|---|---|---|
Resin Swelling | DCM:DMF | 9:1 | Maximizes resin pore accessibility | 30% faster coupling kinetics vs. pure DMF [9] |
trans-Isomer Synthesis | Acetone:MeOH | 3:1 | Enhances Ru/C catalyst activity | 95% trans selectivity [6] |
Fmoc Deprotection | Piperidine:DMF | 1:4 | Rapid Fmoc removal (2 × 5 min treatments) | >99% deprotection yield [9] |
Final Cleavage | TFA:TIS:H₂O | 95:2.5:2.5 | Cleaves peptide from resin with global deprotection | Preserves cyclohexane integrity [1] |
Scaling Fmoc-1-aminomethyl-cyclohexane carboxylic acid production requires addressing three bottlenecks: reagent excess, solvent consumption, and isomeric purity. Industrial SPPS uses 3–5 equivalents of Fmoc-amino acid per coupling to drive reactions to >99.5% completion, but solvent volumes can exceed 20 L/kg of resin . Implementing continuous-flow SPPS reduces solvent use by 60% while maintaining yields through dynamic reagent circulation . For trans-isomer enrichment, catalytic hydrogenation (50–100 psi H₂, 5% Ru/C) in methanol achieves near-quantitative conversion with catalyst recyclability [6].
Hybrid strategies combine SPPS with liquid-phase peptide synthesis (LPPS):
Table 3: Large-Scale Production Metrics for Fmoc-1-aminomethyl-cyclohexane Carboxylic Acid
Parameter | Lab Scale (1–10 g) | Pilot Scale (100 g–1 kg) | Industrial Scale (>10 kg) |
---|---|---|---|
Yield | 75–85% | 80–90% | 88–95% |
Solvent Consumption | 15 L/g | 8 L/g | 3–5 L/g |
Purity (HPLC) | ≥98% | ≥99% | >99.5% |
Key Technology | Batch SPPS | Continuous-flow hydrogenation | Hybrid SPPS/LPPS with TBTU fragment coupling [6] |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5